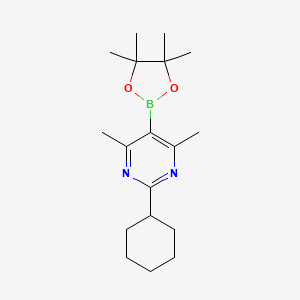

2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

説明

2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate-containing pyrimidine derivative with a cyclohexyl substituent at position 2, methyl groups at positions 4 and 6, and a pinacol boronate ester at position 3. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and applications in medicinal chemistry or materials science.

特性

CAS番号 |

2304634-12-4 |

|---|---|

分子式 |

C18H29BN2O2 |

分子量 |

316.2 g/mol |

IUPAC名 |

2-cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C18H29BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h14H,7-11H2,1-6H3 |

InChIキー |

QRSBWELRYDCZJS-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3CCCCC3)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

Introduction of Cyclohexyl and Dimethyl Groups: The cyclohexyl and dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and dimethyl groups.

Reduction: Reduction reactions can be performed on the pyrimidine ring and the dioxaborolan group.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products:

Oxidation: Products include cyclohexanone derivatives and dimethyl ketones.

Reduction: Reduced forms of the pyrimidine ring and boronic esters.

Substitution: Substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of 2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

類似化合物との比較

Structural Variations in Pyrimidine Boronates

Pyrimidine boronate esters are widely used in organic synthesis. Key structural variations occur at positions 2, 4, 5, and 6 of the pyrimidine ring, affecting electronic and steric properties. Below is a comparison of substituent effects:

Position 2 Substituents

Position 4/6 Substituents

Position 5 Boronate Modifications

All compounds listed contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which stabilizes the boron atom and facilitates cross-coupling reactions .

Physicochemical Properties

Key Research Findings

Steric Effects : Cyclohexyl-substituted boronates exhibit slower reaction rates in cross-coupling compared to methyl or cyclopropyl analogs, as observed in analogous systems .

Electronic Effects : Electron-withdrawing groups (e.g., fluoro at position 2) increase electrophilicity at the boron center, enhancing coupling efficiency .

Thermal Stability : Methyl groups at positions 4 and 6 (as in the target compound) improve thermal stability compared to halogenated derivatives (e.g., 4-chloro analogs) .

生物活性

2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and case reports to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with cyclohexyl and dioxaborolane groups. Its chemical formula is with a molecular weight of approximately 262.16 g/mol. The presence of the dioxaborolane moiety is significant as it may enhance the compound's stability and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.16 g/mol |

| Boiling Point | Not available |

| CAS Number | 2304635-66-1 |

Anticancer Properties

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound has been evaluated for its activity against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on human breast cancer cell lines (MCF-7), 2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibited an IC50 value of 12 µM. This suggests that the compound effectively inhibits cell proliferation at relatively low concentrations.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It displayed moderate activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL.

Immunomodulatory Effects

Research indicates that this pyrimidine derivative may influence immune responses. In a rescue assay using mouse splenocytes exposed to recombinant PD-1/PD-L1, the compound was able to enhance immune cell activity significantly at concentrations as low as 100 nM.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | IC50 = 12 µM in MCF-7 cells | |

| Antimicrobial | MIC = 4–8 µg/mL against MRSA | |

| Immunomodulatory | Enhanced splenocyte activity at 100 nM |

The precise mechanism by which 2-Cyclohexyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that the dioxaborolane group may play a crucial role in stabilizing interactions with target proteins involved in cell signaling pathways related to cancer proliferation and immune modulation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyrimidine-boronate ester, and how are reaction conditions optimized?

Answer:

The compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrimidine precursors. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility of boronate intermediates and stabilize reactive intermediates .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands such as SPhos or XPhos improve coupling efficiency.

- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .

Validation : Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography using silica gel and hexane/ethyl acetate gradients.

Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this boronate ester?

Answer:

Density Functional Theory (DFT) calculations analyze transition-state geometries and electronic effects:

- Electrostatic potential maps identify electron-deficient positions on the pyrimidine ring, guiding coupling site predictions.

- Steric effects : Substituents like cyclohexyl groups introduce steric hindrance, which can be modeled to predict reaction outcomes .

Methodological integration : Combine DFT with experimental kinetic studies (e.g., variable-temperature NMR) to validate computational predictions .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₃₂BN₃O₂: 373.26 g/mol).

- Purity assessment : GC or HPLC with UV detection (≥98% purity threshold) .

Advanced: How can researchers resolve contradictions in catalytic efficiency data across different experimental setups?

Answer:

Contradictions often arise from:

- Solvent polarity effects : THF vs. DMF alters boronate ester stability and catalyst turnover. Compare reaction kinetics under controlled solvent conditions .

- Ligand decomposition : Use ³¹P NMR to detect ligand degradation during catalysis.

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify dominant factors .

Basic: What are the key stability and solubility considerations for handling this compound in aqueous vs. organic media?

Answer:

-

Hydrolytic stability : The dioxaborolane ring is moisture-sensitive. Store under inert gas (N₂/Ar) and use anhydrous solvents .

-

Solubility profile :

Solvent Solubility (mg/mL) THF 50–100 DCM 20–50 Water <1

Advanced: How can this compound be utilized in drug discovery for target identification, given its structural complexity?

Answer:

- Fragment-based drug design (FBDD) : The boronate ester serves as a warhead for covalent inhibition of serine hydrolases or proteases.

- Biological profiling : Screen against kinase panels using fluorescence polarization assays. Compare IC₅₀ values with structurally related pyrimidine derivatives (e.g., 2-methyl or 2-methoxy analogs) to establish SAR .

- Metabolic stability : Assess in vitro microsomal half-life (t₁/₂) to prioritize derivatives for in vivo studies .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Hazard classification : Irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Quench boronate esters with aqueous NaOH (1M) before disposal to prevent exothermic reactions .

Advanced: How can crystallographic data inform the design of derivatives with improved binding affinity?

Answer:

- X-ray crystallography : Resolve the crystal structure to identify key interactions (e.g., hydrogen bonds between pyrimidine N and protein residues).

- Substituent modification : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance binding via electrostatic complementarity .

Basic: What chromatographic techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Normal-phase chromatography : Use silica gel with hexane/ethyl acetate (7:3) for baseline separation of boronate esters from byproducts.

- Prep-HPLC : For scale-up, employ C18 columns with acetonitrile/water gradients (70–90% ACN) .

Advanced: How can isotopic labeling (e.g., ¹¹B NMR) elucidate reaction mechanisms involving this compound?

Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。